molecular formula C22H23N5O4 B10990657 N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide

N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B10990657
M. Wt: 421.4 g/mol
InChI Key: IQLFTFVDWCEJHF-UHFFFAOYSA-N
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Description

N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which is then linked to the indole moiety through a series of reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide stands out due to its unique combination of the benzimidazole and indole moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C22H23N5O4

Molecular Weight

421.4 g/mol

IUPAC Name

N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C22H23N5O4/c1-30-17-9-10-18(31-2)20-13(17)12-16(24-20)21(29)23-11-5-8-19(28)27-22-25-14-6-3-4-7-15(14)26-22/h3-4,6-7,9-10,12,24H,5,8,11H2,1-2H3,(H,23,29)(H2,25,26,27,28)

InChI Key

IQLFTFVDWCEJHF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCCC(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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